molecular formula C12H9BrFNO4 B1193551 PSB-18422

PSB-18422

Cat. No.: B1193551
M. Wt: 330.1094
InChI Key: BRRVCURODGLQPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PSB-18422 is a synthetic small-molecule agonist of the orphan G protein-coupled receptor GPR17, which plays a role in modulating inflammatory and neurodegenerative pathways . Structurally, it belongs to the 3-(2-carboxyethyl)indole-2-carboxylic acid derivative family, featuring a 4-fluoro-6-bromo substitution on the indole ring. This compound exhibits high potency, with a reported EC50 of 27.9 nM in activating GPR17, making it one of the most potent agonists in its class . Its pharmacological activity is attributed to its ability to stabilize receptor conformations that enhance downstream signaling, as demonstrated through molecular docking and dynamics studies .

Properties

Molecular Formula

C12H9BrFNO4

Molecular Weight

330.1094

IUPAC Name

6-Bromo-3-(2-carboxyethyl)-4-fluoro-1H-indole-2-carboxylic acid

InChI

InChI=1S/C12H9BrFNO4/c13-5-3-7(14)10-6(1-2-9(16)17)11(12(18)19)15-8(10)4-5/h3-4,15H,1-2H2,(H,16,17)(H,18,19)

InChI Key

BRRVCURODGLQPJ-UHFFFAOYSA-N

SMILES

O=C(C(N1)=C(CCC(O)=O)C2=C1C=C(Br)C=C2F)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

PSB-18422;  PSB 18422;  PSB18422; 

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and structural profiles of PSB-18422 are best understood in the context of its analogs. Below is a detailed comparison based on in vitro potency, selectivity, and substituent effects :

Structural and Activity Data

Compound Name Substituents EC50 (nM) Selectivity (vs. P2Y Receptors) Key Structural Features
This compound 4-Fluoro, 6-Bromo 27.9 High Halogenated substituents enhance potency
PSB-1737 6-Phenoxy 270 Moderate Bulky phenoxy group reduces affinity
PSB-18484 4-Fluoro, 6-Iodo 32.1 High Iodo substitution improves lipophilicity
PSB-1767 4-Chloro, 6-Hexyloxy 67.0 Moderate Long alkoxy chain lowers EC50
PSB-17183 6-Hexyloxy 115 (Partial agonist) Low Lacks halogenation; partial efficacy

Source : Activity data from J. Med. Chem. (2018) .

Key Findings and Structure-Activity Relationships (SAR)

Halogenation :

  • The 4-fluoro-6-bromo substitution in this compound maximizes receptor binding via hydrophobic interactions and halogen bonding within the GPR17 pocket .
  • Replacement of bromine with iodine (PSB-18484) slightly reduces potency (EC50 = 32.1 nM), likely due to increased steric hindrance .

Substituent Bulk: Bulky groups like phenoxy (PSB-1737) or hexyloxy (PSB-1767) decrease potency, suggesting steric constraints in the receptor’s binding site .

Partial Agonism :

  • PSB-17183, lacking halogenation, acts as a partial agonist (EC50 = 115 nM), emphasizing the necessity of halogen atoms for full efficacy .

Selectivity :

  • This compound and PSB-18484 show negligible activity at P2Y receptors, whereas PSB-1737 and PSB-1767 exhibit off-target effects, likely due to less optimized substituents .

Research Implications and Limitations

  • Therapeutic Potential: this compound’s high potency and selectivity make it a lead candidate for GPR17-targeted therapies. Preclinical studies in neuroinflammatory models are warranted .
  • Synthetic accessibility of halogenated analogs (e.g., bromine/iodine) may complicate large-scale production .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
PSB-18422
Reactant of Route 2
PSB-18422

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